5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine

Description

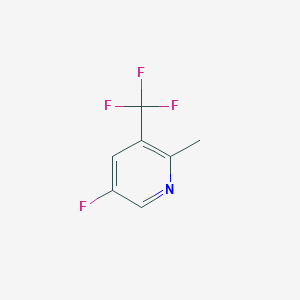

5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 2, and a fluorine atom at position 3. This compound belongs to a class of pyridine derivatives widely studied for their pharmacological and agrochemical applications due to their electronic and steric properties. The fluorine and trifluoromethyl groups enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a promising scaffold for drug discovery .

Properties

Molecular Formula |

C7H5F4N |

|---|---|

Molecular Weight |

179.11 g/mol |

IUPAC Name |

5-fluoro-2-methyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5F4N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 |

InChI Key |

WGAGSYFNXGRCSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Chlorination and Fluorination Route via Trichloromethylpyridine Intermediates

This method involves the stepwise transformation of 3-picoline derivatives into the target compound through chlorination and subsequent fluorination steps.

Step 1: Chlorination of 3-Picoline Derivatives

- Starting from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, chlorination under liquid-phase conditions yields 2,3-dichloro-5-(trichloromethyl)pyridine intermediates.

- Chlorination is often catalyzed by antimony trichloride, which enhances on-ring chlorination efficiency and shortens reaction times.

- Chlorine gas is introduced at controlled rates (15–40 kg/h) and temperatures (75–140 °C) to optimize yield and selectivity.

Step 2: Fluorination of Trichloromethylpyridine

- The trichloromethylpyridine intermediate undergoes vapor-phase or liquid-phase fluorination using anhydrous hydrogen fluoride (HF).

- Reaction conditions typically involve temperatures ranging from 120 to 180 °C and pressures up to 10 MPa.

- The fluorination replaces chlorine atoms with fluorine to yield fluoro-substituted trifluoromethylpyridines.

- Post-reaction workup includes alkali washing, neutralization, and vacuum distillation to purify the product.

One-Step Fluorination of 2-Chloro-5-(trifluoromethyl)pyridine

An alternative approach involves direct fluorination of 2-chloro-5-(trifluoromethyl)pyridine to obtain 5-fluoro-2-(trifluoromethyl)pyridine derivatives.

- The fluorination reagent (e.g., potassium fluoride in polar aprotic solvents like N,N-dimethylacetamide or N,N-dimethylformamide) is first dehydrated to reduce water content below 500 ppm.

- Catalysts such as benzyltriethylammonium chloride or tetrabutylammonium chloride facilitate nucleophilic substitution of chlorine by fluorine.

- Reaction conditions include temperatures between 100 and 150 °C and reaction times of 10–15 hours.

- Vacuum distillation at reduced pressure (around 11 mmHg) and 40–45 °C is used to isolate high-purity 5-fluoro-2-(trifluoromethyl)pyridine with yields exceeding 90% and purity above 96.5%.

Construction of Pyridine Ring from Trifluoromethyl Building Blocks

Although less commonly applied for this specific compound, constructing the pyridine ring from trifluoromethyl-containing precursors is a viable synthetic strategy. This method involves cyclization reactions using trifluoromethyl-substituted intermediates to form the pyridine ring with desired substitution patterns.

Comparative Data on Preparation Methods

Research Findings and Industrial Relevance

- The use of antimony trichloride as a catalyst in the chlorination step significantly reduces reaction time and increases product chlorination degree, which is crucial for high-purity trifluoromethylpyridine synthesis.

- Fluorination using anhydrous hydrogen fluoride under controlled conditions yields high conversion rates with minimal by-products, suitable for scale-up.

- One-step nucleophilic fluorination methods employing phase-transfer catalysts and polar aprotic solvents provide an efficient route to high-purity 5-fluoro-2-(trifluoromethyl)pyridine derivatives with excellent yields and simplified purification.

- These methods collectively support the industrial production of fluorinated pyridine derivatives used as intermediates in crop protection agents and pharmaceuticals.

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Fluorination Pathway

The reaction proceeds via nucleophilic substitution , where HF replaces chlorine atoms in the trichloromethyl group. Key steps include:

-

Hydrogen bonding : Anhydrous HF interacts with the chlorinated precursor, forming a reactive intermediate.

-

Catalyst role : Lewis acids like FeCl₃ stabilize intermediates and facilitate the substitution process .

-

Byproduct management : Excess HF and HCl are removed via condensation or separation techniques .

2.2 Site Selectivity

Fluorination selectivity is influenced by substituents on the pyridine ring. For example:

-

3,5-disubstituted pyridines (e.g., with CF₃ groups) exhibit poor site selectivity during fluorination, whereas 3-benzyloxy-substituted pyridines react selectively .

-

The presence of electron-withdrawing groups (e.g., CF₃) directs fluorination to specific positions .

Potential Reactions

3.2 Functionalization

The methyl group at position 2 could participate in:

-

Oxidation : Conversion to a carboxylic acid or ketone.

-

Alkylation : Further substitution to form ethyl or other alkyl derivatives.

-

Coordination chemistry : Interaction with metal catalysts in cross-coupling reactions.

Key Challenges and Considerations

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.

Catalysis: Employed in catalytic processes due to its unique electronic properties.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.

Industry:

Agrochemicals: Used in the development of pesticides and herbicides.

Materials Science: Incorporated into materials to enhance their properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position and nature of substituents on the pyridine ring critically influence pharmacological activity. Key findings from structure-activity relationship (SAR) studies include:

- Fluorine and Trifluoromethyl Groups : Fluorine at position 5 and trifluoromethyl at position 3 (as in the target compound) optimize receptor interactions. For example, replacing the pyridine amide group with fluorine in related compounds increased potency at dopamine D2 receptors (D2R) and serotonin 5-HT1A receptors (5-HT1AR) by 3–10-fold . However, introducing bromine or trifluoromethyl at certain positions reduced activity, highlighting positional sensitivity .

- Chlorine vs. Methyl Substituents : In 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 71701-96-7), replacing the methyl group with chlorine reduces molecular weight (199.53 g/mol vs. ~207.5 g/mol for the target compound) but may alter binding kinetics due to increased electronegativity .

Key Structural Analogs and Their Properties

Pharmacological and Chemical Stability

- Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

- Enzyme Inhibition: Pyridine derivatives with -CF₃ groups, such as UDO and UDD, inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole .

Biological Activity

5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a suitable candidate for various pharmaceutical applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with both a fluorine atom and a trifluoromethyl group, which significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced antimicrobial properties. Studies suggest that this compound can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies indicate that fluorinated pyridines can induce apoptosis in cancer cells. For instance, derivatives of trifluoromethylpyridine have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116, suggesting potential for further development as anticancer agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, thus disrupting cancer cell proliferation and survival.

- Cell Cycle Arrest : Flow cytometry analyses reveal that this compound can induce cell cycle arrest at the G1 phase in certain cancer cell lines, leading to increased apoptosis via caspase activation .

Case Studies

Several studies have explored the biological implications of trifluoromethylpyridines:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine, and what factors influence yield optimization?

- Methodological Answer : A three-step synthesis involving cycloaddition of fluorinated oxazinones with alkynes or nitriles is commonly used. Key steps include halogenation and trifluoromethylation using CuCF₃ derived from fluoroform . Yield optimization depends on reaction temperature (typically 80–120°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling reactions). Impurities such as regioisomers can be minimized via column chromatography with hexane/ethyl acetate gradients.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

- Methodological Answer :

- NMR : NMR distinguishes fluorine environments (e.g., −CF₃ vs. aromatic F), while NMR identifies methyl and pyridine protons. Coupling patterns in NMR confirm substitution positions .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for trifluoromethyl and fluorine spatial arrangements .

- Mass Spectrometry : High-resolution MS validates molecular formula (C₈H₆F₄N) and detects fragmentation patterns unique to trifluoromethylpyridines .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

- Methodological Answer : The electron-withdrawing −CF₃ and −F groups deactivate the pyridine ring, complicating electrophilic substitution. Strategies include:

- Directed Metalation : Use LDA or TMPLi at −78°C to selectively deprotonate positions adjacent to −CF₃ .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(OAc)₂ and SPhos ligand for C–H activation at the 4-position .

- Halogenation : NBS/I₂ in acetic acid selectively brominates the 4-position due to −CF₃ directing effects .

Q. What biological activities are associated with this compound, and how can its mechanism be studied in disease models?

- Methodological Answer : Derivatives exhibit antitumor activity by inhibiting kinase pathways (e.g., EGFR). To study mechanisms:

- In Vitro Assays : Use MTT/propidium iodide staining on cancer cell lines (e.g., HeLa) to assess apoptosis .

- Molecular Docking : Simulate binding to ATP pockets of target kinases (PDB: 1M17) using AutoDock Vina .

- In Vivo Models : Administer 10–50 mg/kg doses in xenograft mice; monitor tumor volume reduction and toxicity via histopathology .

Q. How can reaction conditions be optimized for introducing diverse substituents while preserving the trifluoromethyl group?

- Methodological Answer :

- Protection Strategies : Use TMS- or Boc-protected intermediates during harsh reactions (e.g., nitration) .

- Solvent Stability : Avoid polar aprotic solvents (e.g., DMSO) that may displace −CF₃; prefer dichloromethane or toluene .

- Catalytic Systems : Employ CuI/1,10-phenanthroline for Ullmann couplings to retain −CF₃ integrity .

Q. How should contradictory data on the compound’s reactivity or biological efficacy be resolved?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic protocols (e.g., catalyst purity, anhydrous conditions) .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., NCI-60 panel vs. custom assays) .

- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to confirm structural consistency between batches .

Q. What safety protocols are critical when handling fluorinated pyridines in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles to prevent inhalation/contact .

- Ventilation : Use fume hoods for reactions releasing HF (e.g., hydrolysis of −CF₃) .

- Waste Disposal : Neutralize fluorinated waste with CaCO₃ before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.